molecular formula C10H7F3O B12958728 5-(Trifluoromethyl)-2-vinylbenzaldehyde

5-(Trifluoromethyl)-2-vinylbenzaldehyde

Cat. No.: B12958728
M. Wt: 200.16 g/mol
InChI Key: VISQVFZNBYXMLF-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)-2-vinylbenzaldehyde (CAS 1446433-94-8) is a valuable benzaldehyde derivative with a molecular formula of C10H7F3O and a molecular weight of 200.16 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules. Its key structural features—an aldehyde group and a vinyl substituent on the aromatic ring—make it a pivotal precursor in tandem reactions. A significant application of this compound is in the enantioselective synthesis of cyclic benzo-fused homoallylic alcohols. It is a required substrate in a one-pot sequence involving a chiral Brønsted acid-catalyzed allylboration followed by a Ring Closing Metathesis (RCM) . This efficient process, performed under orthogonal relay catalysis conditions, enables the preparation of six- and seven-membered benzo-fused cyclic homoallylic alcohols with high enantio- and diastereoselectivities . The compound is also noted for its excellent functional group compatibility. The predicted boiling point for this compound is 224.9 ± 40.0 °C, and its predicted density is 1.246 ± 0.06 g/cm³ . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

2-ethenyl-5-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H7F3O/c1-2-7-3-4-9(10(11,12)13)5-8(7)6-14/h2-6H,1H2

InChI Key

VISQVFZNBYXMLF-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=C(C=C1)C(F)(F)F)C=O

Origin of Product

United States

Preparation Methods

Key Reaction Conditions and Findings

  • The reaction involves mixing a leaving group-containing benzyl compound with hexamethylenetetramine in a suitable solvent.
  • The reaction temperature is preferably between 10 to 130 °C, with reflux conditions for 2 to 5 hours.
  • Acid hydrolysis (using mineral acids like hydrochloric acid or organic sulfonic acids) is applied to convert the intermediate to the aldehyde.
  • The reaction is typically carried out at normal atmospheric pressure under air or inert atmosphere (nitrogen or argon).
  • Purification of the aldehyde product is achieved by extraction, filtration, recrystallization, or chromatography.

This method is advantageous for its relatively mild conditions and good yields of benzaldehyde derivatives with trifluoromethyl substituents.

Wittig Reaction for Vinyl Group Introduction

To install the vinyl group adjacent to the aldehyde, the Wittig reaction is commonly employed:

  • Starting from the corresponding benzaldehyde (e.g., 5-(Trifluoromethyl)-2-formylbenzene), a phosphonium ylide is generated by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium.
  • The ylide reacts with the aldehyde to form the vinyl group via an alkene formation.
  • Reaction conditions typically involve anhydrous tetrahydrofuran (THF) at 0 °C to room temperature, with stirring for several hours.
  • The product is purified by flash chromatography.

This method provides a straightforward route to the vinylbenzaldehyde structure with good control over the alkene geometry and high yields (typically 70-85%).

Alternative Organocatalytic and Transition-Metal Catalyzed Methods

Recent advances include:

  • Organocatalytic trifluoromethylation and radical cascade cyclization methods that introduce trifluoromethyl groups and vinyl functionalities in a single step or sequential steps under mild electrochemical or radical conditions.
  • These methods use trifluoromethyl sulfonate salts and N-(2-vinylphenyl)amide substrates, achieving moderate to good yields (~60%) and allowing gram-scale synthesis.
  • The reactions are performed under ambient atmosphere or inert gas, with electrochemical setups or radical initiators.

Sequential Knoevenagel Condensation and Cyclization

Another approach involves:

  • Sequential Knoevenagel condensation of aldehydes with active methylene compounds (e.g., diethyl malonate) in the presence of Lewis acids such as titanium tetrachloride and triethylamine.
  • This method can lead to vinylbenzaldehyde derivatives and related indene or benzofulvene compounds.
  • Typical yields range from 40% to 60%, with reaction times around 17 hours at room temperature.
  • Purification is done by column chromatography.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Notes
Sommelet Reaction Benzyl halide + hexamethylenetetramine, acid hydrolysis, reflux 10-130 °C, 2-5 h 50-80 Mild conditions, classical aldehyde synthesis
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, THF, 0 °C to RT, 4 h 70-85 Efficient vinyl group installation
Organocatalytic Radical Method CF3SO2Na, N-(2-vinylphenyl)amide, electrochemical setup, ambient ~60 Modern, scalable, radical cascade
Knoevenagel Condensation Aldehyde + diethyl malonate, TiCl4, Et3N, RT, 17 h 40-60 Sequential condensation and cyclization

Detailed Research Findings and Notes

  • The Sommelet reaction is sensitive to acid type and reaction temperature; mineral acids like HCl are preferred for optimal aldehyde formation.
  • Wittig reaction conditions must be rigorously anhydrous to prevent ylide decomposition; the reaction is highly selective for vinyl formation adjacent to the aldehyde.
  • Electrochemical trifluoromethylation methods provide a green alternative, avoiding harsh reagents and enabling gram-scale synthesis with moderate yields.
  • Knoevenagel condensation coupled with Lewis acid catalysis allows for further cyclization to complex structures, useful for derivatives of this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-2-vinylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl and vinyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2-vinylbenzaldehyde and its derivatives involves interactions with various molecular targets and pathways. For example, the trifluoromethyl group can enhance the compound’s ability to interact with biological targets by increasing its lipophilicity and stability . This can lead to improved binding affinity and efficacy in biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituted Benzaldehydes

The Biopharmacule Speciality Chemicals catalog () lists numerous 2-fluoro-5-substituted benzaldehydes, such as 2-Fluoro-5-methoxybenzaldehyde and 2-Fluoro-5-hydroxybenzaldehyde . Key comparisons include:

Property 5-(Trifluoromethyl)-2-vinylbenzaldehyde 2-Fluoro-5-methoxybenzaldehyde 2-Fluoro-5-hydroxybenzaldehyde
Substituent Effects -CF₃ (electron-withdrawing), -CH=CH₂ (reactive) -F (electron-withdrawing), -OCH₃ (electron-donating) -F, -OH (electron-withdrawing, H-bond donor)
Lipophilicity (logP) Higher (due to -CF₃) Moderate Lower (polar -OH group)
Reactivity Aldehyde + vinyl allows polymerization Aldehyde + methoxy stabilizes ring Aldehyde + hydroxyl prone to oxidation
Bioactivity Potential Agrochemical intermediates (fungicides) Less active (methoxy reduces reactivity) Antioxidant or pharmaceutical leads
  • Key Insight : The trifluoromethyl group in this compound increases lipophilicity and metabolic resistance compared to fluoro-substituted analogs, making it more suitable for pesticidal applications . The vinyl group differentiates it from static substituents (e.g., -OCH₃ or -OH), enabling covalent bonding or material synthesis.

Functional Group Analogs: Oxadiazole and Triazole Derivatives

and highlight trifluoromethyl-containing heterocycles with bioactivity:

  • 1,3,4-Oxadiazole Thioethers (): Compounds like 5g (2-((4-bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole) show fungicidal activity (>50% inhibition at 50 μg/mL) against Sclerotinia sclerotiorum. The trifluoromethyl group enhances binding to the SDH enzyme via hydrophobic interactions, similar to the lead compound penthiopyrad .

    • Comparison : Unlike this compound, oxadiazole derivatives lack an aldehyde but include sulfur and nitrogen heteroatoms, improving stability and target specificity.
  • 1-Aryltriazole Acids (): 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid inhibits lung cancer cells (NCI-H522) with 68.09% growth inhibition. The trifluoromethyl group enhances cellular uptake and target affinity .

    • Comparison : The aldehyde group in this compound may offer different binding modes (e.g., Schiff base formation) compared to triazole carboxylic acids, which rely on hydrogen bonding and ionic interactions.

Data Table: Comparative Bioactivity

Compound Target Application Activity Mechanistic Insight
This compound Agrochemicals Potential fungicidal/herbicidal Aldehyde reactivity, -CF₃ hydrophobicity
Oxadiazole Thioether (5g) Fungicides 50% inhibition at 50 μg/mL SDH enzyme inhibition via carbonyl
1-Aryltriazole Acid Anticancer 68.09% growth inhibition (NCI-H522) c-Met kinase inhibition
2-Fluoro-5-methoxybenzaldehyde Pharmaceuticals Low activity (structural intermediate) Limited bioactivity

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